(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide
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Description
(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C25H30N4O3S and its molecular weight is 466.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound has been explored for its synthesis methods and potential biological activities. For instance, studies have shown that derivatives of similar compounds, through specific reactions, can yield products with significant anti-inflammatory and antimicrobial activities. These findings highlight the compound's relevance in developing new therapeutic agents and its potential role in medicinal chemistry (Ahmed, 2017).
Metabolic Pathways and Enzyme Interactions
Research has also delved into the metabolic pathways and enzyme interactions involving similar compounds. For example, studies on related compounds like zonisamide have uncovered the roles of liver cytosols and enzymes like aldehyde oxidase in their reductive metabolism. These insights are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drugs based on this compound (Sugihara et al., 1996).
Antidepressant Properties
Investigations into novel piperidine derivatives, which share structural similarities with the compound , have identified significant anti-acetylcholinesterase (anti-AChE) activity. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's, where AChE inhibitors can play a therapeutic role (Sugimoto et al., 1990).
Antimicrobial Activity
Further research on novel thiazole, pyridone, and chromene derivatives bearing sulfonamido moieties, related to the core structure of the compound, has shown promising antimicrobial properties. This emphasizes the compound's potential in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Darwish et al., 2014).
Potential in Neuroscience
The compound's relevance extends to neuroscience, where analogs have been studied as inhibitors of specific receptors or enzymes, such as the cannabinoid receptor antagonists. This research paves the way for the compound's use in studying brain receptor activities and developing treatments for related disorders (Lan et al., 1999).
properties
IUPAC Name |
(Z)-2-cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-3-29(4-2)33(31,32)22-13-14-24(28-15-9-6-10-16-28)23(18-22)27-25(30)21(19-26)17-20-11-7-5-8-12-20/h5,7-8,11-14,17-18H,3-4,6,9-10,15-16H2,1-2H3,(H,27,30)/b21-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVYGASLSPZULK-FXBPSFAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)C(=CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)/C(=C\C3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.